![molecular formula C19H15NO5 B557308 N-(9-Fluorenylmethoxycarbonyloxy)succinimide CAS No. 82911-69-1](/img/structure/B557308.png)
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
Overview
Description
N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a highly efficient reagent used for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . It is also employed in the synthesis of glycopeptides .
Synthesis Analysis
This compound is an important pharmaceutical intermediate and is used in the synthesis of various organic compounds . It is particularly useful in the synthesis of glycopeptides . The dipeptide formation is lower than with the chloroformate, Fmoc-Cl .Molecular Structure Analysis
The molecular formula of N-(9-Fluorenylmethoxycarbonyloxy)succinimide is C19H15NO5 . The InChI Key is WMSUFWLPZLCIHP-UHFFFAOYSA-N . The SMILES representation is O=C(OCC1C2=CC=CC=C2C2=CC=CC=C12)ON1C(=O)CCC1=O .Chemical Reactions Analysis
N-(9-Fluorenylmethoxycarbonyloxy)succinimide is used as a reagent in the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . It is also used in the synthesis of glycopeptides .Physical And Chemical Properties Analysis
N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a white crystalline powder with a melting point of 147-151℃ . It has a boiling point of 150-153°C and an estimated density of 1.3460 g/mL . It is soluble in dimethyl sulfoxide and dimethyl formamide .Scientific Research Applications
Peptide Synthesis
Fmoc-OSu is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids .
Glycopeptide Synthesis
It facilitates the synthesis of glycopeptides, which are important in studying protein structure and function .
Prodrug Activation
Fmoc-OSu is used in the development of prodrugs, where it acts as a potential target for selective activation and chemotherapeutic action in cancers .
Biocompatible Materials
The compound is employed in creating biocompatible fluorescent supramolecular nanofibrous hydrogel for long-term cell tracking and tumor imaging applications .
Oligosaccharide Preparation
It aids in the preparation of asparagine-linked monoglucosylated high-mannose-type oligosaccharides from egg yolk, which are significant in glycoscience research .
Hydrogel Formation
Fmoc-OSu is involved in the formation of partial hydrogels through its solubility in water, showing promise as a platform to prepare hydrogelators .
Safety And Hazards
This compound is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSUFWLPZLCIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232090 | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Fluorenylmethoxycarbonyloxy)succinimide | |
CAS RN |
82911-69-1 | |
Record name | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82911-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7AUS3GKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fmoc-OSu is not a drug and doesn't have a biological "target." Its utility lies in its ability to introduce the Fmoc protecting group onto amines, primarily in amino acids. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Fmoc group, once attached, can be removed under specific mild conditions without affecting the growing peptide chain [, , , , , , ].
A: Fmoc-OSu has the molecular formula C19H15NO5 and a molecular weight of 337.34 g/mol []. It is characterized using techniques like HPLC and NMR [, ]. For detailed spectroscopic data, refer to literature sources specializing in chemical characterization.
A: Fmoc-OSu is soluble in common organic solvents like THF, dioxane, DMF, CH2Cl2, and alcohols []. It should be stored dry to maintain its stability [].
A: Fmoc-OSu is not a catalyst. It acts as a reagent that provides the Fmoc group in a controlled manner during chemical reactions [].
ANone: While computational methods are valuable in chemistry, the provided literature primarily focuses on the practical synthesis and applications of Fmoc-OSu. Detailed computational studies might exist but are not covered in these papers.
A: The primary focus is on its synthesis and use as a reagent in controlled laboratory settings []. Formulation strategies, if any, are not discussed in the provided papers.
ANone: As with all laboratory chemicals, handling Fmoc-OSu requires standard safety protocols. Always consult the Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.
A: HPLC is a standard method for analyzing the purity of Fmoc-OSu []. Quantitative analysis, especially in reaction mixtures, might involve techniques like HPLC coupled with appropriate detectors depending on the specific application [, ].
A: Fmoc-OSu has been utilized in synthesizing various peptides, including: * Tuftsin derivatives: Researchers have used Fmoc-OSu to incorporate O-glycosylated threonine residues into tuftsin derivatives, expanding the possibilities for studying glycopeptides []. * Cyclic dynorphin A analogs: In efforts to develop novel opioid peptides, Fmoc-OSu played a role in synthesizing cyclic analogs of dynorphin A, aiding in the exploration of structure-activity relationships []. * Conopeptides: The synthesis of conopeptides, peptides found in cone snail venom, has been facilitated by Fmoc-OSu. Specifically, it enabled the incorporation of a modified residue, γ-hydroxy-D-valine, into these peptides, providing tools for studying their biological activity [, ].
A: * Reduced Side Reactions: Research indicates that Fmoc-OSu can minimize the formation of undesired byproducts like Fmoc-dipeptides and Fmoc-β-Ala-OH during Fmoc protection, compared to reagents like Fmoc-Cl [, , ]. * Controllable Resin Functionalization: Fmoc-OSu has been used to create core-shell-type resins for solid-phase peptide synthesis, offering improved efficiency, especially for challenging peptide sequences []. * Solvent Systems for Amino Acid Dissolution: Research has explored the use of Fmoc-OSu in specific solvent systems like dimethylformamide with strong acids and tertiary bases, enhancing the solubility of amino acids during peptide synthesis [, ].
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